molecular formula C11H12O2 B1581628 1-Phenylpentane-2,4-dione CAS No. 3318-61-4

1-Phenylpentane-2,4-dione

Cat. No.: B1581628
CAS No.: 3318-61-4
M. Wt: 176.21 g/mol
InChI Key: NROOHYGFTHTDFF-UHFFFAOYSA-N
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Description

1-Phenylpentane-2,4-dione is a chemical compound with the CAS number 3318-61-4 . It has a molecular weight of 176.22 and is a liquid at room temperature . It is also known as acetylacetone phenylhydrazone.


Molecular Structure Analysis

The molecular formula of this compound is C11H12O2 . The InChI code for this compound is 1S/C11H12O2/c1-9(12)7-11(13)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 .


Physical and Chemical Properties Analysis

This compound has a density of 1.061g/cm3 . It has a boiling point of 277.7ºC at 760mmHg . The compound has a flash point of 103.2ºC .

Scientific Research Applications

Synthesis and Catalysis

1-Phenylpentane-2,4-dione is utilized in the synthesis of various compounds. A study by Zhang et al. (2010) demonstrated its use in the highly selective synthesis of 1-phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones via an organophosphine-catalyzed addition reaction. This method is noted for its high selectivity, simplicity, atom economy, and mild reaction conditions without transition metals (Zhang et al., 2010).

Ligand Properties and Coordination Chemistry

This compound and its derivatives are explored for their ligand properties in coordination chemistry. Kołodziejski et al. (2017) investigated unsymmetrical bidentate ligands, including derivatives of this compound, for their use in creating ambidentate ligands for functional materials in coordination with various metal species (Kołodziejski et al., 2017).

Molecular Structure and Hydrogen Bonding Studies

The compound's molecular structure and intramolecular hydrogen bonding have been a subject of interest. Afzali et al. (2014) conducted a conformational analysis and vibrational assignment of 4,4-dimethyl-1-phenylpentane-1,3-dione, a related compound, using density functional theory (DFT) calculations and experimental results (Afzali et al., 2014).

Reactions and Derivative Synthesis

In organic synthesis, derivatives of this compound are used in various reactions. For instance, the study by Kopylovich et al. (2011) discusses a novel shift of a nitro group in a phenylhydrazo-β-diketone derivative, which acts as a polydentate ligand for the synthesis of metal-organic compounds (Kopylovich et al., 2011).

Natural Sources and Bioactivity

The compound and its derivatives are also identified in natural sources and studied for their bioactivity. Woollard et al. (2008) reported on bullatenone and 4-methyl-1-phenylpentane-1,3-dione, derivatives found in Lophomyrtus species, noting their bioactive properties, including antifungal and antibacterial activities (Woollard et al., 2008).

Safety and Hazards

The safety information for 1-Phenylpentane-2,4-dione includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

1-phenylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(12)7-11(13)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROOHYGFTHTDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062973
Record name 2,4-Pentanedione, 1-phenyl-
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3318-61-4
Record name 1-Phenyl-2,4-pentanedione
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Record name 2,4-Pentanedione, 1-phenyl-
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Record name 2,4-Pentanedione, 1-phenyl-
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Record name 2,4-Pentanedione, 1-phenyl-
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Record name 1-phenylpentane-2,4-dione
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Synthesis routes and methods I

Procedure details

To a solution of NaNH2 (19.02 g, 480 mmol) in anhydrous ether (400 mL) under N2 at −5° C. was added dropwise ethyl phenylacetate (19.2 g, 150 mmol) and then acetone (21.23 g, 370 mmol) with vigorous stirring. After addition, the reaction mixture was stirred at room temperature overnight. The mixture was then acidified to pH 4.0-5.0 with 1N HCl. The organic layer was separated and concentrated in vacuo. The crude product was purified by silica gel chromatography to give 1-phenyl-2,4-pentanedione (18.32 g, 44%). 1H NMR (400 MHz, CDCl3-d3) δ 15.49 (br s, 1H), 7.33-7.45 (m, 5H), 5.53 (s, 1H), 3.66 (s, 2H), 2.10 (s, 3H).
[Compound]
Name
NaNH2
Quantity
19.02 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
21.23 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium (28 g) was added in small portions to a solution of ethyl phenylacetate (600 g, 3.66 moles) and acetone (70.7 g, 1.22 moles) under nitrogen, was dissolved at 30°-40° C. with stirring for 1 hour and then the mixture was reacted at 70°-80° C. for 4.5 hours. The reaction mixture was taken up in H2O (1.2 l), neutralized with dilute hydrochloric acid and extracted with chloroform. The organic layer was washed with H2O, dried over anhydrous MgSO4 and then evaporated. The residue was distilled under reduced pressure to give 53.2 g of the desired product as a colorless oil having a boiling point of 142°-146° C./15 mmHg. [Lit.: bp. 133°-136° C./10 mmHg; K. G. Hampton, T. M. Harris, C. R. Hauser, Org. Synth., 51., 128 (1971).]
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
70.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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